3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-cycloheptylpropanamide
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Overview
Description
3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-cycloheptylpropanamide is a complex organic compound that belongs to the class of pyrazolopyridines. . The presence of difluoromethyl and benzyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
The synthesis of 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-cycloheptylpropanamide involves several steps, typically starting with the formation of the pyrazolopyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The difluoromethyl group can be introduced using difluoromethylation reagents, which have been developed to facilitate the formation of C(sp^2)-CF_2H and C(sp^3)-CF_2H bonds . Industrial production methods may involve optimizing these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the difluoromethyl group may make it susceptible to oxidation under certain conditions.
Reduction: The carbonyl group in the pyrazolopyridine core can be reduced to form corresponding alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: The compound’s potential biological activities could be explored for therapeutic applications.
Industry: It may find use in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability. The pyrazolopyridine core may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrazolopyridines with different substituents. For example:
1H-Pyrazolo[3,4-b]pyridines: These compounds have been extensively studied for their biological activities.
Difluoromethylated compounds: . The uniqueness of 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-cycloheptylpropanamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H28F2N4O2 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
3-[2-benzyl-4-(difluoromethyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-cycloheptylpropanamide |
InChI |
InChI=1S/C24H28F2N4O2/c25-23(26)19-14-22(32)30(13-12-21(31)27-18-10-6-1-2-7-11-18)24-20(19)16-29(28-24)15-17-8-4-3-5-9-17/h3-5,8-9,14,16,18,23H,1-2,6-7,10-13,15H2,(H,27,31) |
InChI Key |
GZLYWOXTCULXTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCN2C(=O)C=C(C3=CN(N=C32)CC4=CC=CC=C4)C(F)F |
Origin of Product |
United States |
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